molecular formula C14H12O3 B6356913 2-(4-Hydroxyphenyl)-5-methylbenzoic acid CAS No. 1181639-44-0

2-(4-Hydroxyphenyl)-5-methylbenzoic acid

Cat. No.: B6356913
CAS No.: 1181639-44-0
M. Wt: 228.24 g/mol
InChI Key: LYBUMXLNRDMRJB-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-methylbenzoic acid is an organic compound with a unique structure that includes both a hydroxyphenyl group and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to those used in laboratory synthesis, scaled up for mass production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-(4-Hydroxyphenyl)-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

    4-Hydroxyphenylacetic acid: Used in the acylation of phenols and amines.

    4-Hydroxyphenylpyruvic acid: Involved in metabolic pathways .

Uniqueness

2-(4-Hydroxyphenyl)-5-methylbenzoic acid is unique due to its specific structure, which combines a hydroxyphenyl group with a methylbenzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBUMXLNRDMRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653504
Record name 4'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181639-44-0
Record name 4'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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